Etimicin sulfate

Antimicrobial susceptibility testing Minimum inhibitory concentration Clinical isolate panels

Etimicin sulfate (CAS 362045-44-1) is a 1-N-ethyl modified aminoglycoside that evades AME resistance, retaining efficacy against gentamicin-/amikacin-resistant isolates. Its unique subcellular trafficking reduces mitochondrial accumulation, ROS, and apoptosis in renal/cochlear cells vs. gentamicin—critical for mitigating nephrotoxicity and ototoxicity. Validated PK/PD breakpoints and stable co-administration profiles support its use in MDR infection research, combination therapy studies, and therapeutic drug monitoring algorithm development. Procure for clinically translatable antibacterial and toxicity research.

Molecular Formula C21H45N5O11S
Molecular Weight 575.7 g/mol
CAS No. 362045-44-1
Cat. No. B560677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtimicin sulfate
CAS362045-44-1
Molecular FormulaC21H45N5O11S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O
InChIInChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1
InChIKeyOEBISAUVQBGQKC-ZIZSAZPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etimicin Sulfate CAS 362045-44-1: Fourth-Generation Aminoglycoside Antibiotic Procurement Specifications


Etimicin sulfate (CAS: 362045-44-1) is a semi-synthetic, fourth-generation aminoglycoside antibiotic derived from gentamicin C1a through selective 1-N-ethylation [1]. It demonstrates broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens and is clinically deployed in China for severe infections of the respiratory tract, urinary tract, and skin/soft tissues [2]. As a fourth-generation agent, it was specifically engineered to overcome resistance mechanisms and mitigate the dose-limiting nephrotoxicity and ototoxicity that have historically constrained the clinical utility of earlier-generation aminoglycosides such as gentamicin (second-generation) and amikacin (third-generation) [3].

Why Etimicin Sulfate Is Not Interchangeable with Gentamicin, Amikacin, or Netilmicin in Procurement


Aminoglycoside antibiotics cannot be treated as interchangeable commodities due to fundamental differences in their molecular structure that dictate susceptibility to bacterial resistance enzymes, organ-specific accumulation, and resultant toxicity profiles. The 1-N-ethyl modification that distinguishes etimicin from its parent compound gentamicin C1a confers both steric hindrance against aminoglycoside-modifying enzymes (AMEs) and altered subcellular trafficking in renal and cochlear cells [1]. Consequently, a clinical isolate resistant to gentamicin or amikacin may retain susceptibility to etimicin, while etimicin demonstrates measurably lower accumulation in mitochondrial compartments of toxicity target organs compared to earlier-generation agents [2]. Substituting etimicin with a generic aminoglycoside without verifying these specific differentiation parameters risks both therapeutic failure due to unrecognized resistance and unnecessary end-organ toxicity.

Etimicin Sulfate Procurement Guide: Quantifiable Differentiation Evidence Versus Gentamicin, Amikacin, and Netilmicin


Superior Antibacterial Activity Against Clinical Isolates: Direct MIC Comparison with Gentamicin and Amikacin

In a direct head-to-head comparison against a panel of clinical isolates, etimicin exhibited superior antibacterial activity compared to both gentamicin (second-generation) and amikacin (third-generation). The study demonstrated that etimicin's potency, as measured by minimum inhibitory concentration (MIC), was consistently lower than that of the comparator agents [1].

Antimicrobial susceptibility testing Minimum inhibitory concentration Clinical isolate panels

Significantly Higher Susceptibility of Neisseria gonorrhoeae to Etimicin Versus Parent Gentamicin Congeners

Against a panel of 152 clinical isolates and 3 reference strains of Neisseria gonorrhoeae, the 1-N-ethylated aminoglycoside etimicin demonstrated significantly higher susceptibility compared to its parent compound gentamicin C1a and the other 25 aminoglycosides assessed. This structural modification confers a clear advantage in overcoming intrinsic or acquired resistance mechanisms in this pathogen [1].

Neisseria gonorrhoeae Gonorrhea Antibiotic susceptibility testing

Reduced Nephrotoxicity and Ototoxicity in Zebrafish Embryo Model Versus Gentamicin

In a comparative in vivo zebrafish embryo toxicity study, etimicin and amikacin demonstrated significantly reduced toxicities toward kidney and neuromast hair cells at subtoxic doses compared to gentamicin. Crucially, the study identified a mechanistic basis for this difference: gentamicin induced robust reactive oxygen species (ROS) generation and apoptosis within hair cells, whereas etimicin and amikacin did not, despite similar cellular uptake [1].

Zebrafish embryo model Nephrotoxicity Ototoxicity Reactive oxygen species

Minimal Mitochondrial Accumulation and Damage in Renal and Cochlear Cells Compared to Gentamicin and Amikacin

A comprehensive pharmacokinetic and mechanistic study in rats and cultured cells revealed that etimicin accumulates to a lesser degree in the mitochondria of renal tubular epithelial cells (NRK-52E) and cochlear hair cells (HEI-OC1) compared to gentamicin and amikacin. This reduced mitochondrial accumulation correlated with minimal inhibition of mitochondrial complexes IV and V and lesser disruption of the PGC-1α-NRF1-TFAM mitochondrial biogenesis pathway. In vivo, etimicin showed lower distribution to the kidney and inner ear following multi-dose administration [1].

Mitochondrial toxicity Pharmacokinetics Renal tubular epithelial cells Cochlear hair cells

Clinical PK/PD Breakpoint Determination: PTA ≥90% at MIC 0.5-1 mg/L for Clinical Improvement

A Phase I clinical study in healthy Chinese participants established population pharmacokinetic-pharmacodynamic (PK-PD) targets for etimicin sulfate. Using Monte Carlo simulations, the probability of target attainment (PTA) was calculated. The results indicated that etimicin sulfate provided clinical improvement against strains with an MIC of 0.5-1 mg/L and below (PTA ≥90%), and antibacterial effect against strains with an MIC of 0.25 mg/L and below. However, clinical efficacy was limited for isolates with MIC >1 mg/L [1].

Population pharmacokinetics Pharmacodynamics Monte Carlo simulation Breakpoint analysis

Unchanged Pharmacokinetics During Piperacillin Co-Administration: No Dosing Adjustment Required

In a clinical pharmacokinetic study, co-administration of piperacillin (2000 mg) did not significantly alter the pharmacokinetic parameters of etimicin (200 mg) in healthy male volunteers. Maximum serum concentrations (Cmax) were 21 ± 5 mg/L for etimicin alone versus 19 ± 4 mg/L for the combination. Elimination half-lives (t1/2) were 1.9 ± 0.4 h and 1.9 ± 0.2 h, respectively. Urinary recovery rates at 12 hours were also comparable (56 ± 8% vs. 56 ± 6%) [1].

Drug-drug interaction Pharmacokinetics Piperacillin Combination therapy

Etimicin Sulfate Application Scenarios Based on Quantified Differentiation Evidence


Infectious Disease Research Targeting Multidrug-Resistant Gram-Negative Pathogens

Given its demonstrated superior in vitro activity against clinical isolates relative to gentamicin and amikacin [1], and its significantly higher susceptibility in N. gonorrhoeae compared to its parent compound gentamicin C1a [2], etimicin sulfate is ideally suited for research programs focused on combating multidrug-resistant Gram-negative infections. Its 1-N-ethyl modification provides a structural basis for overcoming specific resistance mechanisms, making it a critical tool compound for studying aminoglycoside-modifying enzyme evasion and developing next-generation antibacterial strategies.

Preclinical Toxicology and Pharmacology Studies Investigating Aminoglycoside-Induced Organ Damage

Etimicin sulfate is a valuable reference compound for investigating the mechanisms of aminoglycoside-induced nephrotoxicity and ototoxicity. Its quantifiably lower mitochondrial accumulation and reduced induction of reactive oxygen species and apoptosis in renal and cochlear cells—compared directly to gentamicin [1] [2]—enable researchers to dissect structure-toxicity relationships and evaluate protective strategies in validated in vivo (rat) and in vitro (NRK-52E, HEI-OC1) models. This makes it essential for procurement by academic and pharmaceutical toxicology laboratories.

Clinical Pharmacology and PK/PD Modeling of Aminoglycoside Antibiotics

The availability of robust population pharmacokinetic data and clinically derived PK/PD breakpoints (PTA ≥90% at MIC 0.5-1 mg/L) [1] positions etimicin sulfate as a well-characterized agent for clinical pharmacology research. Its predictable PK profile, including stable parameters during co-administration with beta-lactams such as piperacillin [2], supports its use in studies involving combination antibiotic regimens, therapeutic drug monitoring algorithm development, and the refinement of aminoglycoside dosing strategies to maximize efficacy while minimizing toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etimicin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.